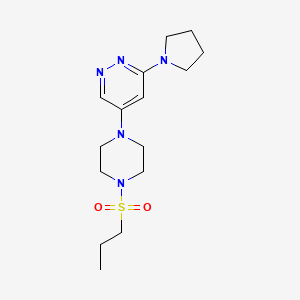

5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

説明

特性

IUPAC Name |

5-(4-propylsulfonylpiperazin-1-yl)-3-pyrrolidin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S/c1-2-11-23(21,22)20-9-7-18(8-10-20)14-12-15(17-16-13-14)19-5-3-4-6-19/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSZQEIALXNFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic synthesis. One common approach is to start with the pyridazine core and introduce the piperazine and pyrrolidine groups through nucleophilic substitution reactions. The propylsulfonyl group can be introduced via sulfonation reactions using propylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

科学的研究の応用

5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of 5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Key Structural Differences

The closest analog identified is 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine (CAS: 1797719-78-8), which replaces the propylsulfonyl group with a 3,4-dimethoxyphenylsulfonyl substituent . This difference significantly impacts molecular properties:

| Property | Target Compound (Propylsulfonyl) | Analog (3,4-Dimethoxyphenylsulfonyl) |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₅O₂S (estimated)* | C₂₀H₂₇N₅O₄S |

| Molecular Weight | ~379.5 g/mol (calculated) | 433.5 g/mol |

| Substituent | Propyl (C₃H₇) | 3,4-Dimethoxyphenyl (C₈H₉O₂) |

| Lipophilicity | Higher (alkyl chain) | Lower (polar methoxy groups) |

*Calculated by substituting the dimethoxyphenyl group in the analog with propyl.

Pharmacological Implications

- However, it may reduce target specificity due to weaker π-π stacking interactions with aromatic residues in enzyme active sites .

- 3,4-Dimethoxyphenyl Group : The methoxy groups introduce hydrogen-bonding capacity, which could improve binding affinity to receptors requiring polar interactions (e.g., serotonin or dopamine receptors). This is observed in related compounds where aryl sulfonamides exhibit enhanced kinase inhibitory activity .

生物活性

5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and therapeutic potential based on existing research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is . The compound features a pyridazine core substituted with a propylsulfonyl piperazine and a pyrrolidine moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer activity. For instance:

- IC50 Values : In vitro tests revealed that similar piperazine derivatives had IC50 values ranging from 10 to 20 µM against various cancer cell lines, suggesting moderate to high efficacy in inhibiting cell proliferation .

- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as PARP1, which is crucial for DNA repair mechanisms. Compounds with similar structures have been shown to induce apoptosis in cancer cells by increasing caspase activity, leading to programmed cell death .

Neuropharmacological Effects

5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine may also exhibit neuropharmacological effects:

- Dopaminergic Activity : Preliminary studies suggest that the compound may interact with dopamine receptors, potentially offering therapeutic effects for conditions such as schizophrenia or Parkinson's disease. Similar compounds have shown promise in modulating dopaminergic pathways .

Insecticidal Activity

The compound has been investigated for its insecticidal properties, particularly against mosquito larvae:

- Inhibition of Ion Channels : It has been reported that structural analogs inhibit the Aedes aegypti Kir1 ion channel, which is essential for mosquito excretory functions. The IC50 value for similar compounds was found to be around 1.47 µM, indicating potent larvicidal activity .

Case Study 1: Anticancer Efficacy

A study focused on a series of piperazine derivatives, including our compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that treatment with these compounds led to an increase in DNA damage markers (p-H2AX) and enhanced caspase 3/7 activity, confirming their potential as anticancer agents .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacology study, the effects of similar piperazine derivatives on dopamine receptor modulation were evaluated. The results suggested that these compounds could enhance dopaminergic signaling pathways, providing a basis for further exploration in neurodegenerative disease models .

Research Findings Summary Table

| Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| Anticancer (MCF-7) | ~18 | PARP inhibition, apoptosis induction |

| Neuropharmacological | - | Dopamine receptor modulation |

| Insecticidal (Aedes aegypti) | ~1.47 | Kir channel inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。